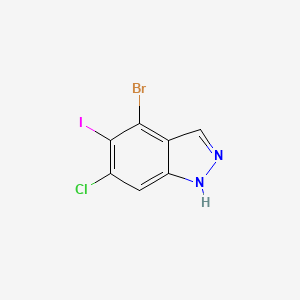
4-Bromo-6-chloro-5-iodo-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-chloro-5-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-5-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with 4-chloro-2-fluoroaniline.
Chlorination: 4-chloro-2-fluoroaniline is chlorinated using N-chlorosuccinimide (NCS) to yield 4-chloro-2-fluoroaniline.
Bromination: The chlorinated product is then brominated using N-bromosuccinimide (NBS) to obtain 2-bromo-4-chloro-6-fluoroaniline.
Diazotization: The brominated product undergoes diazotization with sodium nitrite and reacts with formaldoxime to form 2-bromo-4-chloro-6-fluorobenzaldehyde.
Cyclization: Finally, 2-bromo-4-chloro-6-fluorobenzaldehyde is cyclized with 80% hydrazine hydrate to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-5-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
4-Bromo-6-chloro-5-iodo-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological pathways and interactions.
Medicine: Indazole derivatives, including this compound, have shown promise in medicinal chemistry for developing new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-5-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-chloro-1H-indazole: Similar in structure but lacks the iodine atom.
6-Bromo-1H-indazole-4-carboxaldehyde: Contains a formyl group instead of the iodine atom.
4-Chloro-2-fluoroaniline: Used as a starting material in the synthesis of 4-Bromo-6-chloro-5-iodo-1H-indazole.
Uniqueness
This compound is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) in its structure
Properties
Molecular Formula |
C7H3BrClIN2 |
|---|---|
Molecular Weight |
357.37 g/mol |
IUPAC Name |
4-bromo-6-chloro-5-iodo-1H-indazole |
InChI |
InChI=1S/C7H3BrClIN2/c8-6-3-2-11-12-5(3)1-4(9)7(6)10/h1-2H,(H,11,12) |
InChI Key |
YMNHGLKKZUDODW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)I)Br)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


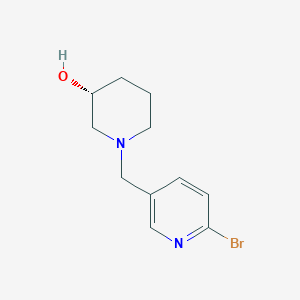
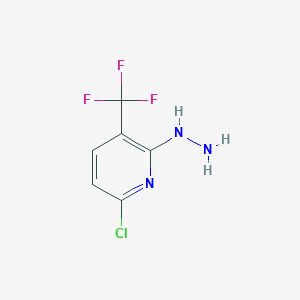
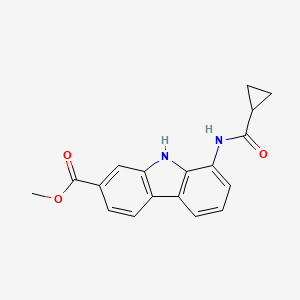
![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)
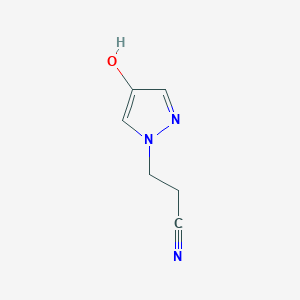
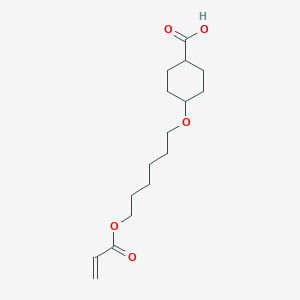
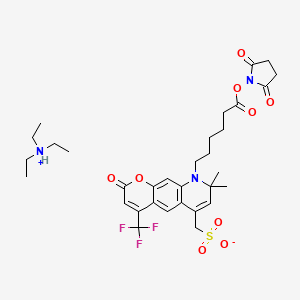

![3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid](/img/structure/B13917460.png)
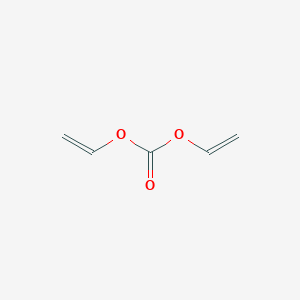
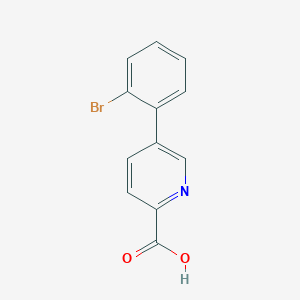

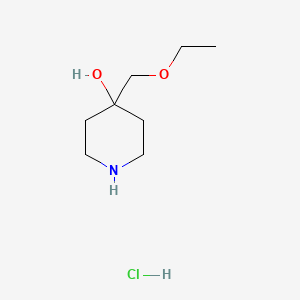
![4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13917496.png)
